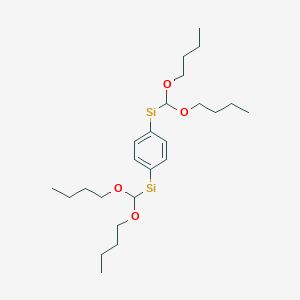
CID 66773667
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is an organosilicon compound with the molecular formula C24H42O4Si2. This compound consists of a phenylene group bonded to two dibutoxymethylsilane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibutoxymethyl)silane] typically involves the reaction of 1,4-dibromobenzene with dibutoxymethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (1,4-Phenylene)bis[(dibutoxymethyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis[(dibutoxymethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane groups.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Siloxane derivatives.
Substitution: Halogenated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.
Biology
The compound is used in biological research to study the interactions between silicon-based molecules and biological systems. It can be used to modify surfaces for cell culture studies.
Medicine
In medicine, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Industrially, the compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of (1,4-Phenylene)bis[(dibutoxymethyl)silane] involves its ability to form stable bonds with various substrates. The phenylene group provides rigidity, while the dibutoxymethylsilane groups offer flexibility and reactivity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of dibutoxymethylsilane groups.
1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, offering different reactivity and properties.
Uniqueness
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is unique due to its combination of a rigid phenylene core and flexible dibutoxymethylsilane groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C24H42O4Si2 |
|---|---|
Molekulargewicht |
450.8 g/mol |
InChI |
InChI=1S/C24H42O4Si2/c1-5-9-17-25-23(26-18-10-6-2)29-21-13-15-22(16-14-21)30-24(27-19-11-7-3)28-20-12-8-4/h13-16,23-24H,5-12,17-20H2,1-4H3 |
InChI-Schlüssel |
DETJPLQQNNTWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)[Si]C(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



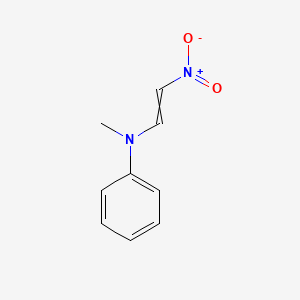
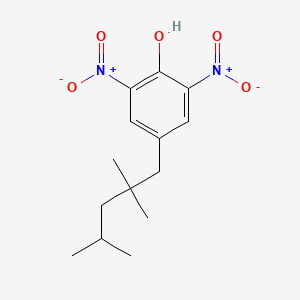
![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
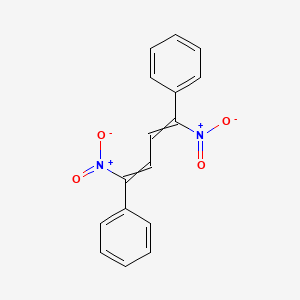
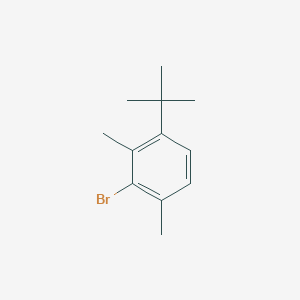
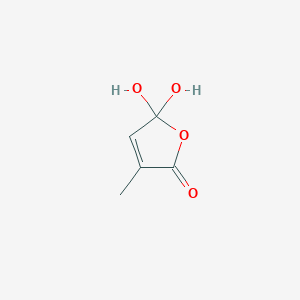
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
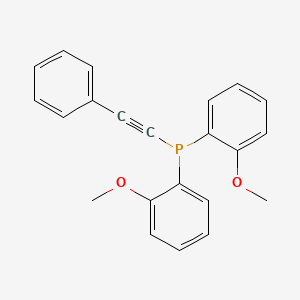
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)

![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

